3-Amino-1H-pyrrole-2-carbonitrile
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Overview
Description
3-Amino-1H-pyrrole-2-carbonitrile: is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group at the 3-position and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1H-pyrrole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-amino ketones with malononitrile in the presence of a base, leading to the formation of the pyrrole ring .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or other electrophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: 3-Amino-1H-pyrrole-2-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and receptor modulators .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use in the treatment of cancer and infectious diseases. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in materials science .
Mechanism of Action
The mechanism of action of 3-Amino-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
- 3-Amino-1H-pyrrole-2-carboxamide
- 3-Amino-1H-pyrrole-2-carboxylic acid
- 3-Amino-1H-pyrrole-2-thiol
Comparison: Compared to these similar compounds, 3-Amino-1H-pyrrole-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. The nitrile group can undergo specific reactions that are not possible with carboxamide, carboxylic acid, or thiol groups, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-amino-1H-pyrrole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c6-3-5-4(7)1-2-8-5/h1-2,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGJCRMPYWIBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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